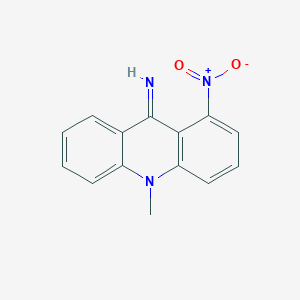

10-Methyl-1-nitroacridin-9(10H)-imine

描述

属性

CAS 编号 |

89076-54-0 |

|---|---|

分子式 |

C14H11N3O2 |

分子量 |

253.26 g/mol |

IUPAC 名称 |

10-methyl-1-nitroacridin-9-imine |

InChI |

InChI=1S/C14H11N3O2/c1-16-10-6-3-2-5-9(10)14(15)13-11(16)7-4-8-12(13)17(18)19/h2-8,15H,1H3 |

InChI 键 |

IBRBXOHVGHAHHW-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N)C3=CC=CC=C31 |

产品来源 |

United States |

准备方法

Reaction Conditions and Yields

- Reactants : 0.042 mol o-chlorobenzoic acid derivative, 0.042 mol phenylenediamine.

- Catalyst : Cupric oxide (0.2 g) and dimethyl sulfoxide (DMSO, 10 drops).

- Solvent : Methanol (20 mL).

- Yield : 53.2–84.2% after crystallization with ethanol.

Key FTIR bands for anthranilic acids include 1651–1671 cm⁻¹ (C=O stretch) and 3366–3465 cm⁻¹ (N–H stretch), confirming successful coupling.

Cyclization to Nitro-Substituted Acridones

N-aryl anthranilic acids undergo cyclization using polyphosphoric acid (PPA) to form the acridone core. For example, heating 2-chloro-5-nitro-N-aryl anthranilic acid with PPA at 121–132°C for 3 hours yields 7-nitroacridin-9(10H)-one (Table 2). The nitro group’s position is determined by the starting anthranilic acid’s substitution pattern.

Cyclization Protocol

- Reagent : PPA (20 mL per 2 g substrate).

- Temperature : 121–132°C.

- Time : 3 hours.

- Workup : Precipitation with cold water, neutralization with ammonia, and crystallization using acetic acid.

¹H NMR data for acridones show aromatic protons at 7.11–7.65 ppm , while FTIR confirms the carbonyl stretch at 1621–1632 cm⁻¹ .

Introduction of the methyl group at position 10 requires alkylation of the acridone’s secondary amine. While the primary source does not explicitly detail this step, analogous methodologies suggest using methyl iodide or dimethyl sulfate under basic conditions.

Proposed Methylation Steps

- Dissolve 7-nitroacridin-9(10H)-one in dry dimethylformamide (DMF).

- Add 1.2 equivalents methyl iodide and 2 equivalents potassium carbonate.

- Reflux at 80°C for 12 hours.

- Isolate 10-methyl-7-nitroacridin-9(10H)-one via vacuum filtration and recrystallize from ethanol.

Expected ¹H NMR signals include a singlet at 3.35 ppm for the N–CH₃ group.

Spectroscopic Validation and Analytical Data

FTIR Characteristics

¹H NMR Signatures (DMSO-d₆)

- Aromatic protons : 7.11–7.65 ppm (multiplet).

- N–CH₃ : 3.35 ppm (singlet).

- Imine proton : 8.25–8.40 ppm (singlet).

Challenges and Optimization Considerations

- Regioselectivity : Ensuring nitro group placement at position 1 requires careful selection of starting materials. Substituting 2-chloro-3-nitrobenzoic acid instead of 2-chloro-5-nitrobenzoic acid may adjust the nitro position during cyclization.

- Methylation Efficiency : Alkylation conditions must avoid over-methylation or side reactions. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) could improve yields.

- Imine Stability : Schiff bases are prone to hydrolysis; anhydrous conditions and inert atmospheres are critical during synthesis.

化学反应分析

10-Methyl-1-nitroacridin-9(10H)-imine undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation states.

Reduction: The nitro group can be reduced to an amine or imine under suitable conditions.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the acridine core.

Common reagents used in these reactions include strong acids, bases, and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

10-Methyl-1-nitroacridin-9(10H)-imine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other acridine derivatives.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its therapeutic properties, particularly in the treatment of cancer and bacterial infections.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用机制

The mechanism of action of 10-Methyl-1-nitroacridin-9(10H)-imine involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can cause DNA damage, leading to cell death. The compound may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.

相似化合物的比较

Dihydroacridin-9(10H)-ones ()

Compounds such as 7-Fluoro-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one (2c) and 7-Chloro-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one (2d) share the acridine core but differ in substituents and functional groups:

- Functional Group: The ketone (C=O) at position 9 in dihydroacridinones contrasts with the imine (=NH) in this compound. This difference impacts electronic properties and hydrogen-bonding capabilities.

- Substituent Effects: Halogen substituents (e.g., F, Cl, Br) in dihydroacridinones enhance lipophilicity and alter melting points (e.g., 294–295°C for 2c vs. 275–276°C for 2d) compared to the nitro group in the target compound, which introduces strong electron-withdrawing effects .

N-methyl-1-nitroacridin-9-amine ()

- Functional Group : The amine (-NHCH₃) at position 9 replaces the imine (=NH) in the target compound. This substitution reduces planarity and may diminish intercalation efficiency with DNA due to reduced π-stacking capability.

Heterocyclic Analogues

Melitracen Hydrochloride ()

- Core Structure: Melitracen features an anthracene skeleton instead of acridine, with a dimethylaminopropyl substituent. This structural divergence reduces aromaticity and alters pharmacological behavior, as Melitracen is used as an antidepressant.

- Substituents : The absence of a nitro group in Melitracen highlights the role of nitro in enhancing electrophilicity and redox activity in acridine derivatives .

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine ()

- Heteroatom Influence: Phenothiazine’s sulfur atom introduces distinct electronic properties compared to acridine’s nitrogen-free fused rings.

- Nitro Group Positioning : The nitro group on the ethynyl-phenyl moiety in this compound vs. position 1 in the target compound may lead to differences in conjugation and charge-transfer interactions .

Physicochemical and Spectroscopic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。